N-(1,1-dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Description
N-(1,1-Dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a synthetic acetamide derivative featuring two distinct moieties:
- 1,1-Dioxothiolan-2-yl group: A five-membered sulfone ring, imparting polarity and conformational rigidity.
Acetamide derivatives are widely studied for their structural versatility, coordination chemistry, and bioactivity .
Properties
Molecular Formula |
C10H15N3O3S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H15N3O3S2/c1-13-5-4-11-10(13)17-7-8(14)12-9-3-2-6-18(9,15)16/h4-5,9H,2-3,6-7H2,1H3,(H,12,14) |
InChI Key |
IFNHGIGOCLMMQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2CCCS2(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Physicochemical and Coordination Properties
Polarity and Solubility: The target compound’s 1,1-dioxothiolan-2-yl group (sulfone) enhances polarity compared to NAT-1/NAT-2 (thiazolidinone with aryl groups) and ’s dichlorophenyl-thiazol acetamide. This may improve aqueous solubility but reduce membrane permeability. NAT-2’s di-tert-butyl-hydroxyphenyl substituent introduces hydrophobicity, favoring lipid-rich environments .
Metal Coordination :
- BIMP () demonstrates strong Fe²⁺ binding via dual imidazole groups, with exothermic protonation (ΔH° < 0). The target compound’s single imidazole-sulfanyl group may exhibit weaker but selective coordination, modulated by the sulfone’s electron-withdrawing effects .
- ’s acetamide lacks imidazole but features a thiazol ring, which can act as a weaker ligand compared to imidazole .
Crystal Packing and Hydrogen Bonding :
- The target compound’s imidazole and sulfone groups may support diverse hydrogen-bonding networks (N–H⋯N/O/S). In contrast, ’s analog forms inversion dimers via N–H⋯N bonds (R₂²(8) motifs), stabilized by twisted aryl-thiazol geometry .
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